molecular formula C16H15ClN4OS B2934175 1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 895360-66-4

1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B2934175
CAS No.: 895360-66-4
M. Wt: 346.83
InChI Key: PWQACXAMHCOECZ-UHFFFAOYSA-N
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Description

1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 3-chlorobenzylthio group and a dimethyl group. The presence of these functional groups imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved by reacting 3-amino-1,2,4-triazole with an appropriate diketone under acidic conditions to form the triazolopyrimidine ring.

    Introduction of the 3-Chlorobenzylthio Group: The next step involves the nucleophilic substitution reaction where the triazolopyrimidine core is treated with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate, leading to the formation of the 3-chlorobenzylthio derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact. Solvent-free conditions or the use of environmentally benign solvents like ethanol are often preferred.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The specific pathways involved depend on the enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(3-Chlorobenzyl)thio]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone: Similar structure but with only one methyl group.

    1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone: Similar structure but with a methanone group instead of ethanone.

Uniqueness

1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorobenzylthio group and the dimethyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-5-4-6-13(17)7-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQACXAMHCOECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SCC3=CC(=CC=C3)Cl)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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